Cas no 554-92-7 (Trimethobenzamide hydrochloride)

Trimethobenzamide hydrochloride structure
554-92-7 structure
Product Name:Trimethobenzamide hydrochloride
CAS No:554-92-7
MF:C21H29ClN2O5
MW:424.918365240097
MDL:MFCD00057999
CID:368082
PubChem ID:354334765
Update Time:2025-09-24

Trimethobenzamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide hydrochloride
    • Trimethobenzamide Hydrochloride
    • Benzamide,N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-, hydrochloride(1:1)
    • N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide,hydrochloride
    • TRIMETHOBENZAMIDE
    • Trimethobenzamide Hy
    • 3,4,5-Trimethoxy-benzoesaeure-[4-(2-dimethylamino-aethoxy)-benzylamid],Hydrochlorid
    • 3,4,5-trimethoxy-benzoic acid-[4-(2-dimethylamino-ethoxy)-benzylamide],h
    • Ametik hydrochloride
    • N-[p-[(2-dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide hydrochloride
    • Nauseton
    • Poligerim
    • Tigan
    • trimethobenzamide chlorohydrate
    • trimethoxybenzamide hydrochloride
    • UNII-WDQ5P1SX7Q
    • N-{{4-[2-(Dimethylamino)ethoxy]phenyl}methyl}-3,4,5-trimethoxybenzamide monohydrochloride
    • N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide Hydrochloride
    • Trimethobenzamide HCL
    • Ibikin
    • Anaus
    • Tebamide
    • WDQ5P1SX7Q
    • Trimethobenzamide hydrochloride [USP]
    • AK140655
    • Ticon
    • N-(p-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide hydrochloride
    • 4-(2-Dimethylaminoethoxy)-N-(3,4,5-trimethoxybenzoyl)benzylamine hydrochloride
    • N-(p-(2-(Dimethyl
    • Ro 2-9578
    • Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3,4,5-trimethoxy-, monohydrochloride
    • FT-0736653
    • N-{[4-(2-dimethylaminoethoxy)phenyl]methyl}-3,4,5-trimethoxy-benzamide hydrochloride
    • NCGC00016509-01
    • Benzamide,N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-,monohydrochloride
    • C75602
    • Trimethobenzamide (hydrochloride)
    • SR-05000001733-3
    • TRIMETHOBENZAMIDE HYDROCHLORIDE (USP-RS)
    • TRIMETHOBENZAMIDE HYDROCHLORIDE (USP MONOGRAPH)
    • TIGAN(R) (TRIMETHOBENZAMIDE HYDROCHLORIDE)
    • NSC37882
    • TRIMETHOBENZAMIDE HYDROCHLORIDE [WHO-DD]
    • Benzamide,4,5-trimethoxy-, hydrochloride
    • Trimethobenzamide hydrochloride (USP)
    • DTXSID7047774
    • CHEMBL1200887
    • TRIMETHOBENZAMIDE HYDROCHLORIDE [USP MONOGRAPH]
    • TRIMETHOBENZAMIDE HYDROCHLORIDE [ORANGE BOOK]
    • N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-3,4,5-trimethoxybenzamide hydrochloride
    • NSC-37882
    • Prestwick_526
    • NS00080136
    • NCGC00016509-06
    • TRIMETHOBENZAMIDE HYDROCHLORIDE (MART.)
    • 554-92-7 (HCl)
    • SPECTRUM1500594
    • CCG-40276
    • Benzamide, N-(p-(2-(dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxy-, monohydrochloride
    • Benzamide, N-(p-(2-(dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxy-, hydrochloride
    • NSC 37882
    • TRIMETHOBENZAMIDE HYDROCHLORIDE [USP-RS]
    • TrimethobenzamideHCL
    • TRIMETHOBENZAMIDE HYDROCHLORIDE [VANDF]
    • EINECS 209-075-6
    • N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide;hydrochloride
    • Tribenzagan Hydrochloride
    • HMS1921G21
    • AKOS022172835
    • NSC-757359
    • NCGC00094803-01
    • Tox21_110465
    • SMR001233483
    • NSC757359
    • CS-7696
    • Trimethobenzamide Hydrochloride Preservative Free
    • CAS-554-92-7
    • MFCD00057999
    • HY-12751A
    • SCHEMBL41339
    • D02733
    • N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide Monohydrochloride
    • MLS002154193
    • N-[p-[2-(Dimethylamino)ethoxy]benzyl]-3,5-trimethoxybenzamide hydrochloride
    • 4-[(2-Dimethylamino)ethoxy]-N-(3,5-trimethoxybenzoyl)benzylamine hydrochloride
    • N-(p-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide monohydrochloride
    • WLN: 1OR BO1 CO1 EVM1R DO2N1&1 &GH
    • Q27292581
    • DTXCID7027754
    • BS-17063
    • EN300-7373299
    • TRIMETHOBENZAMIDE HYDROCHLORIDE [MI]
    • Pharmakon1600-01500594
    • HMS1568O21
    • Benzamide,4,5-trimethoxy-, monohydrochloride
    • TRIMETHOBENZAMIDEHYDROCHLORIDE
    • T-Gen
    • T3525
    • A870178
    • Tox21_110465_1
    • 554-92-7
    • s5483
    • TRIMETHOBENZAMIDE HYDROCHLORIDE [MART.]
    • NCGC00094803-02
    • DA-68335
    • WIIZEEPFHXAUND-UHFFFAOYSA-N
    • Trimethobenzamide hydrochloride
    • MDL: MFCD00057999
    • Inchi: 1S/C21H28N2O5.ClH/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4;/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24);1H
    • InChI Key: WIIZEEPFHXAUND-UHFFFAOYSA-N
    • SMILES: Cl.O(C1C=CC(=CC=1)CNC(C1C=C(C(=C(C=1)OC)OC)OC)=O)CCN(C)C

Computed Properties

  • Exact Mass: 424.17600
  • Monoisotopic Mass: 388.199822
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 10
  • Complexity: 440
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 69.3

Experimental Properties

  • Density: 1.131
  • Melting Point: 187.0 to 191.0 deg-C
  • Boiling Point: 506.9°Cat760mmHg
  • Flash Point: 260.4°C
  • PSA: 69.26000
  • LogP: 3.77570

Trimethobenzamide hydrochloride Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:UN 2811 6.1/PG 2
  • WGK Germany:3
  • Safety Instruction: S36
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R20/21/22

Trimethobenzamide hydrochloride Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on Trimethobenzamide hydrochloride

Professional Introduction to Trimethobenzamide hydrochloride (CAS No. 554-92-7)

Trimethobenzamide hydrochloride, with the chemical formula C₈H₁₃ClN₂·HCl, is a well-documented compound in the field of pharmaceutical chemistry. Its CAS number, 554-92-7, provides a unique identifier that distinguishes it within the vast database of chemical substances. This compound has garnered significant attention due to its pharmacological properties and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further research and development.

The structure of Trimethobenzamide hydrochloride consists of a benzamide core substituted with a trimethylammonium group, which contributes to its amphoteric nature. This structural feature allows it to interact with various biological targets, including enzymes and receptors, thereby influencing cellular processes. The hydrochloride salt form further stabilizes the compound, ensuring consistent performance in pharmaceutical formulations.

In recent years, Trimethobenzamide hydrochloride has been the subject of extensive research, particularly in the context of central nervous system (CNS) disorders. Studies have explored its potential as an antipsychotic and anxiolytic agent. The compound's ability to modulate neurotransmitter systems, such as dopamine and serotonin, makes it a promising candidate for treating conditions like schizophrenia and anxiety disorders. Preliminary clinical trials have shown encouraging results, particularly in patients who have not responded well to conventional treatments.

One of the most compelling aspects of Trimethobenzamide hydrochloride is its mechanism of action. Unlike traditional antipsychotics that primarily target dopamine receptors, this compound exhibits a broader spectrum of activity. It interacts with serotonin receptors, which may contribute to its efficacy in managing anxiety symptoms alongside psychotic features. Additionally, its interaction with other neurotransmitter systems suggests potential applications in treating cognitive disorders and neurodegenerative diseases.

The pharmacokinetic profile of Trimethobenzamide hydrochloride is another area of interest. Its moderate solubility in water allows for oral administration, making it a convenient therapeutic option. However, its bioavailability is influenced by factors such as pH and gastrointestinal motility. Research is ongoing to optimize delivery systems that enhance absorption and reduce variability in clinical response.

Recent advancements in computational chemistry have enabled more precise modeling of Trimethobenzamide hydrochloride's interactions with biological targets. Molecular docking studies have identified key residues on receptors that mediate its effects, providing insights into potential drug-drug interactions and side effect profiles. These computational approaches are complementing experimental work by predicting optimal dosing regimens and identifying novel analogs with improved pharmacological properties.

The synthesis of Trimethobenzamide hydrochloride has also seen significant refinements. Modern synthetic routes focus on improving yield, purity, and scalability while minimizing environmental impact. Green chemistry principles are being integrated into these processes, reducing the use of hazardous reagents and optimizing energy efficiency. Such advancements not only enhance the sustainability of pharmaceutical production but also ensure the availability of high-quality raw materials for research and development.

Regulatory considerations play a crucial role in the adoption of Trimethobenzamide hydrochloride as a therapeutic agent. Compliance with guidelines set by agencies such as the FDA and EMA is essential for clinical approval and market entry. Manufacturers must navigate complex regulatory landscapes while ensuring product safety and efficacy. Collaborative efforts between academia and industry are fostering innovation while adhering to stringent regulatory standards.

The future prospects of Trimethobenzamide hydrochloride are promising, with ongoing research exploring new therapeutic applications. Investigational studies are examining its potential in treating chronic pain syndromes by modulating pain signaling pathways. Additionally, its anti-inflammatory properties are being investigated in models of neuroinflammation, suggesting potential benefits for conditions like multiple sclerosis.

In conclusion, Trimethobenzamide hydrochloride (CAS No. 554-92-7) is a multifaceted compound with significant pharmacological potential. Its unique structure and mechanism of action make it a valuable tool for addressing various CNS disorders and beyond. As research continues to uncover new applications and optimize delivery systems, this compound is poised to play an increasingly important role in modern medicine.

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